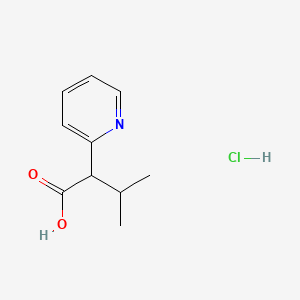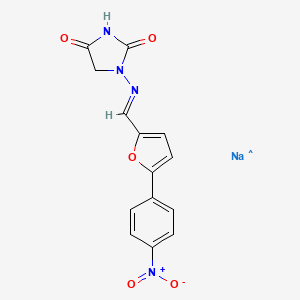
Dantrolene sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dantrolene sodium is a direct-acting skeletal muscle relaxant primarily used to treat malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. It is also used to manage chronic muscle spasticity caused by upper motor neuron disorders such as multiple sclerosis, cerebral palsy, and spinal cord injuries . Chemically, it is a hydantoin derivative with the molecular formula C14H10N4O5Na .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dantrolene sodium is synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: In industrial settings, dantrolene sodium is produced by dissolving the compound in water for injection, adjusting the pH to 9.0-10.5 using a pH regulator, and then adding activated carbon for decolorization. The solution is then filtered, packaged, and freeze-dried .
Chemical Reactions Analysis
Types of Reactions: Dantrolene sodium undergoes various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of dantrolene, depending on the specific reagents and conditions used .
Scientific Research Applications
Dantrolene sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of hydantoin derivatives.
Biology: Investigated for its role in calcium homeostasis and muscle physiology.
Medicine: Extensively used to treat malignant hyperthermia and muscle spasticity.
Industry: Utilized in the formulation of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium from the sarcoplasmic reticulum. This action reduces intracellular calcium concentration, thereby preventing muscle contraction and alleviating spasticity . The compound stabilizes the ryanodine receptor in a closed position, preventing abnormal calcium release .
Comparison with Similar Compounds
Phenytoin: Another hydantoin derivative, primarily used as an antiepileptic drug.
Baclofen: A muscle relaxant used to treat spasticity, but acts through different mechanisms involving GABA receptors.
Tizanidine: Another muscle relaxant that works by inhibiting presynaptic motor neurons
Uniqueness: Dantrolene sodium is unique in its specific action on the ryanodine receptor, making it the only effective treatment for malignant hyperthermia. Unlike other muscle relaxants, it does not act centrally but directly on skeletal muscle .
Properties
Molecular Formula |
C14H10N4NaO5 |
|---|---|
Molecular Weight |
337.24 g/mol |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/b15-7+; |
InChI Key |
BDZCLIOURDFSFQ-HAZZGOGXSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


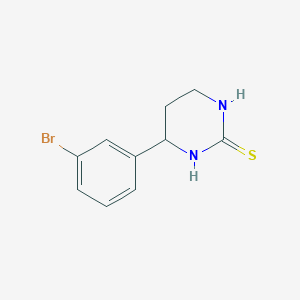
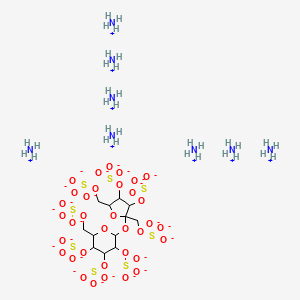
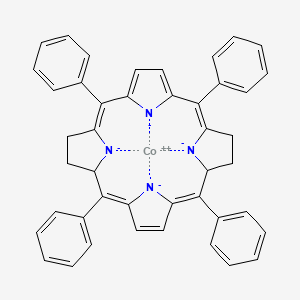
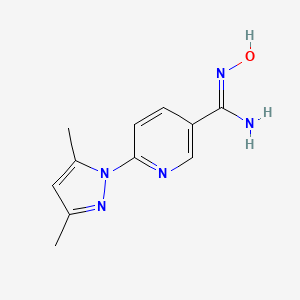

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
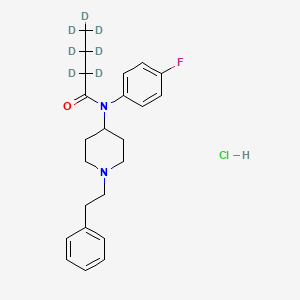

![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
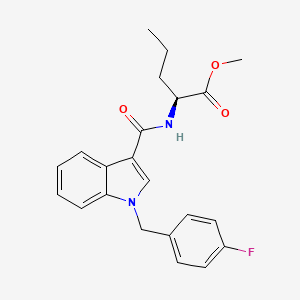
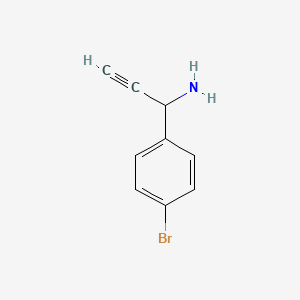
![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)

